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Introduction

Bisphenol A bis(diphenyl phosphate) (BDP), with a molecular weight of 692.63 g/mol , is a
widely utilized halogen-free organophosphate flame retardant.[1] It finds extensive application
in engineering plastics, particularly in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS)
blends used in the casings of electronic equipment. This technical guide provides a
comprehensive overview of the spectroscopic data for BDP, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental
protocols for acquiring this data are also presented to aid researchers and scientists in the
fields of materials science, environmental analysis, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of BDP. The
following tables summarize the available *H NMR and 3P NMR data. It is important to note that
specific 13C NMR data for Bisphenol A bis(diphenyl phosphate) is not readily available in the
public domain.

'H NMR Data

The H NMR spectrum of BDP is characterized by signals corresponding to the aromatic
protons of the bisphenol A and diphenyl phosphate moieties, as well as the methyl protons of
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the isopropylidene group. The data presented below is based on a polymeric version of BDP
(PBDP).

Chemical Shift (8) ppm Multiplicity Assighment

Aromatic protons (bisphenol A
6.60 - 7.32 Multiplet and diphenyl phosphate

groups)

) Methyl protons (-CHs) of the
2.31 Singlet ) )
bisphenol A moiety

3P NMR Data

31P NMR spectroscopy is a highly effective tool for analyzing organophosphorus compounds.
For a polymeric version of BDP, a single distinct peak is observed, indicative of the phosphate
environment.

Chemical Shift (d) ppm Assignment

-17.51 Phosphorus in the phosphate ester backbone

Infrared (IR) Spectroscopy

The IR spectrum of BDP displays characteristic absorption bands corresponding to the various
functional groups present in the molecule. The following table details the key vibrational
frequencies.
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Wavenumber (cm~?) Intensity Assignment

~3068 Strong Aromatic C-H stretching
~2972 Strong Aliphatic C-H stretching (-CHs)
~1592 Strong Aromatic C=C stretching
~1491 Strong Aromatic C=C stretching
~1305 Strong P=0 stretching

~1210 Strong P=0 stretching

~1156 Strong P-O-C stretching

~961 Strong P-O-C stretching

Mass Spectrometry (MS)

Mass spectrometry is primarily used for the detection and quantification of BDP in various
matrices. While detailed fragmentation data for the pure compound is limited in publicly
accessible literature, the molecular weight is well-established.

Parameter Value

Molecular Weight 692.63 g/mol

Molecular Formula C39H3408P2

Common lonization Technique Electrospray lonization (ESI)

Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:
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» Dissolve approximately 10-20 mg of Bisphenol A bis(diphenyl phosphate) in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., Chloroform-d, CDCIs).

e Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

Spectrometer: 400 MHz NMR Spectrometer

e Pulse Program: Standard single-pulse sequence

¢ Number of Scans: 16-64

o Relaxation Delay: 1-2 seconds

e Spectral Width: 0-15 ppm

o Reference: Tetramethylsilane (TMS) at O ppm

3P NMR Acquisition:

Spectrometer: 161.8 MHz (on a 400 MHz system)

e Pulse Program: Single-pulse with proton decoupling
e Number of Scans: 256

o Relaxation Delay: 1-2 seconds

e Spectral Window: -50 to 50 ppm

o Reference: 85% Phosphoric acid as an external standard (6 0 ppm).[2]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of the BDP sample in an agate mortar.[3]
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e Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the
mortar.[3]

e Mix the sample and KBr intimately by gentle grinding.
o Transfer the mixture to a pellet die.

o Press the mixture under high pressure (typically 8-10 metric tons) for several minutes to form
a transparent or semi-transparent pellet.[4]

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—1

Background: A spectrum of a pure KBr pellet is recorded as the background.

Mode: Transmittance

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a stock solution of BDP in a suitable organic solvent (e.g., methanol or acetonitrile)
at a concentration of 1 mg/mL.

» Perform serial dilutions to obtain working solutions in the ng/mL to pg/mL range.
Data Acquisition (LC-MS/MS):
o Chromatography: Liquid chromatography (LC) system with a C18 column.

» Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like
formic acid or ammonium acetate.

« lonization Source: Electrospray lonization (ESI) in negative ion mode.
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e Mass Analyzer: Triple quadrupole (QQqQ) or high-resolution mass spectrometer (e.g.,

Orbitrap).

e Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) is typically used. For
structural information, a full scan or product ion scan can be performed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of Bisphenol A bis(diphenyl phosphate).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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